(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine, commonly referred to as RO5256390, is a synthetic compound that acts as a potent and selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1) []. It is classified as a 2-aminooxazoline derivative and serves as a valuable tool in scientific research, particularly in neuroscience, to investigate the role of TAAR1 in various physiological and behavioral processes [].
The synthesis of RO5256390 involves several steps, primarily focusing on the modification of core structures to enhance receptor affinity and selectivity. While specific synthetic routes are proprietary, general methodologies employed in the synthesis of similar compounds include:
In experimental contexts, RO5256390 has been administered via intraperitoneal injection or intracranial microinfusion, with specific formulations prepared to ensure bioavailability and stability during testing .
The molecular structure of RO5256390 is characterized by a complex arrangement that facilitates its interaction with TAAR1. Key features include:
RO5256390 participates in several biochemical pathways upon binding to TAAR1. The compound's agonistic action leads to:
The mechanism of action for RO5256390 is primarily centered on its role as a TAAR1 agonist. Upon administration:
RO5256390 exhibits several notable physical and chemical properties:
RO5256390 holds promise for various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2